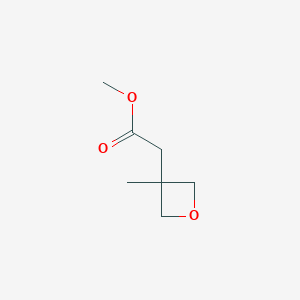

Methyl 2-(3-methyloxetan-3-YL)acetate

Description

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 2-(3-methyloxetan-3-yl)acetate |

InChI |

InChI=1S/C7H12O3/c1-7(4-10-5-7)3-6(8)9-2/h3-5H2,1-2H3 |

InChI Key |

GYZCFDYLKZPJQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)CC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Oxetane vs. Oxolane Rings : The smaller oxetane ring (4-membered) in the target compound exhibits greater ring strain compared to oxolane (5-membered, as in ). This strain enhances reactivity in nucleophilic substitutions or ring-opening reactions .

- Substituent Effects: Hydroxyl groups () increase hydrophilicity and hydrogen-bonding capacity, whereas methyl groups (target compound) improve steric shielding and metabolic stability. Amino substitutions () introduce basicity, enabling pH-dependent solubility and coordination with metal catalysts.

- Ester Variations : Ethyl esters () are more lipophilic than methyl esters, influencing membrane permeability in drug design.

Reactivity and Stability

- Acid/Base Sensitivity : The oxetane ring in the target compound resists hydrolysis under mild acidic conditions compared to larger ethers (e.g., oxolane), though strong acids may induce ring-opening .

- Thermal Stability : Oxetane-containing esters generally exhibit higher thermal stability than linear ethers due to reduced conformational flexibility.

Q & A

Q. What experimental controls mitigate side reactions during functionalization of the oxetane ring?

- Methodology : Use radical inhibitors (e.g., BHT) in photochemical reactions to suppress polymerization. For acid-catalyzed reactions, buffer systems (e.g., phosphate) maintain optimal pH. Monitoring reaction progress via TLC or inline analytics (ReactIR) allows timely termination to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.